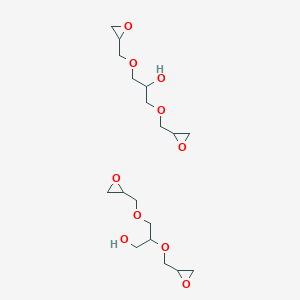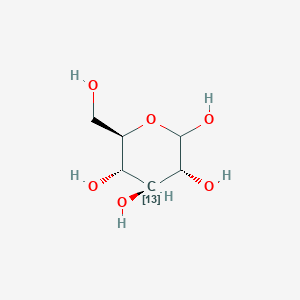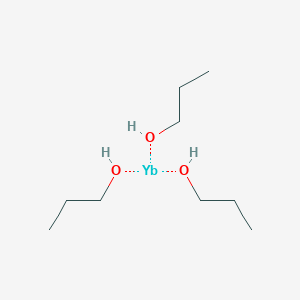
L-Glutamic acid gamma-(7-amido-4-methylcoumarin)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamic acid gamma-(7-amido-4-methylcoumarin) is a fluorescent amino acid derivative. It is primarily used as a substrate in enzymatic assays, particularly for the detection and characterization of gamma-glutamyltransferase and aminopeptidase A . The compound has a molecular formula of C15H16N2O5 and a molecular weight of 304.30 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid gamma-(7-amido-4-methylcoumarin) typically involves the coupling of L-glutamic acid with 7-amido-4-methylcoumarin. This process can be achieved through peptide coupling reactions using reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like N-methylmorpholine . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods
While specific industrial production methods for L-Glutamic acid gamma-(7-amido-4-methylcoumarin) are not widely documented, the general approach would involve scaling up the synthetic route mentioned above. This would include optimizing reaction conditions, purification processes, and ensuring quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid gamma-(7-amido-4-methylcoumarin) primarily undergoes enzymatic cleavage reactions. It serves as a substrate for enzymes like gamma-glutamyltransferase and aminopeptidase A . Upon enzymatic cleavage, the compound releases a fluorescent product, which can be detected and measured.
Common Reagents and Conditions
Gamma-glutamyltransferase Assay: The compound is incubated with gamma-glutamyltransferase in a suitable buffer (e.g., Tris-HCl) at an optimal pH and temperature.
Aminopeptidase A Assay: The compound is incubated with aminopeptidase A in a suitable buffer under optimal conditions.
Major Products Formed
The major product formed from the enzymatic cleavage of L-Glutamic acid gamma-(7-amido-4-methylcoumarin) is a blue fluorescent solution .
Scientific Research Applications
L-Glutamic acid gamma-(7-amido-4-methylcoumarin) has several scientific research applications:
Mechanism of Action
The mechanism of action of L-Glutamic acid gamma-(7-amido-4-methylcoumarin) involves its enzymatic cleavage by specific enzymes. For example, gamma-glutamyltransferase catalyzes the transfer of the gamma-glutamyl moiety to an acceptor molecule, resulting in the release of the fluorescent 7-amido-4-methylcoumarin . This fluorescence can be measured to determine enzyme activity.
Comparison with Similar Compounds
L-Glutamic acid gamma-(7-amido-4-methylcoumarin) can be compared with other similar compounds used as fluorogenic substrates:
L-Aspartic acid beta-(7-amido-4-methylcoumarin): Similar in structure but used for different enzymatic assays.
L-Arginine-7-amido-4-methylcoumarin hydrochloride: Used as a substrate for arginase assays.
L-Glutamic acid gamma-(p-nitroanilide) hydrochloride: Another substrate for gamma-glutamyltransferase but with different detection properties.
L-Glutamic acid gamma-(7-amido-4-methylcoumarin) is unique due to its specific use in gamma-glutamyltransferase and aminopeptidase A assays, providing a reliable and measurable fluorescent signal .
Properties
Molecular Formula |
C15H16N2O5 |
|---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H16N2O5/c1-8-6-14(19)22-12-7-9(2-3-10(8)12)17-13(18)5-4-11(16)15(20)21/h2-3,6-7,11H,4-5,16H2,1H3,(H,17,18)(H,20,21) |
InChI Key |
JPOAPPISZAGCAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12059612.png)






